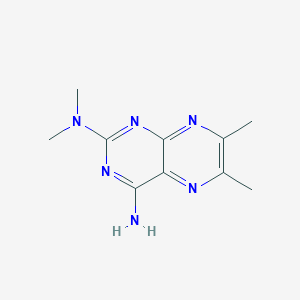
N,N,6,7-Tetramethylpteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,6,7-Tetramethylpteridine-2,4-diamine: is an organic compound with the molecular formula C10H14N4 It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,6,7-Tetramethylpteridine-2,4-diamine typically involves the methylation of pteridine derivatives. One common method is the reaction of pteridine-2,4-diamine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: N,N,6,7-Tetramethylpteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pteridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; often in the presence of a base like triethylamine.
Major Products:
Oxidation: Pteridine oxides.
Reduction: Reduced pteridine derivatives.
Substitution: Substituted pteridine derivatives with different functional groups.
Scientific Research Applications
N,N,6,7-Tetramethylpteridine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N,N,6,7-Tetramethylpteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially affecting various biochemical processes. It may also interact with DNA or RNA, leading to changes in gene expression and cellular functions.
Comparison with Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A related compound with similar structural features but different functional properties.
Pteridine-2,4-diamine: The parent compound from which N,N,6,7-Tetramethylpteridine-2,4-diamine is derived.
Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
19152-96-6 |
|---|---|
Molecular Formula |
C10H14N6 |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
2-N,2-N,6,7-tetramethylpteridine-2,4-diamine |
InChI |
InChI=1S/C10H14N6/c1-5-6(2)13-9-7(12-5)8(11)14-10(15-9)16(3)4/h1-4H3,(H2,11,13,14,15) |
InChI Key |
DUFAHKDPSHICGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=NC(=N2)N(C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















